molecular formula C18H22N4O3 B12224439 2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine

Cat. No.: B12224439
M. Wt: 342.4 g/mol
InChI Key: LKPPXUUNVLDIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine typically involves multiple steps. One common route starts with the preparation of 2,5-Dimethylfuran-3-carbonyl chloride, which is then reacted with octahydropyrrolo[3,4-c]pyrrole under specific conditions to form the intermediate product. This intermediate is further reacted with 4-methoxypyrimidine to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrimidine ring can produce tetrahydropyrimidine derivatives.

Scientific Research Applications

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylfuran-3-carbonyl chloride
  • Benzofuran-2-carbonyl chloride
  • 5-Methylfuran-2-carbonyl chloride

Uniqueness

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C18H22N4O3/c1-11-6-15(12(2)25-11)17(23)21-7-13-9-22(10-14(13)8-21)18-19-5-4-16(20-18)24-3/h4-6,13-14H,7-10H2,1-3H3

InChI Key

LKPPXUUNVLDIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.